5-Fluoro PB-22 3-carboxyindole metabolite (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, CAS 1432794-98-3) is a highly specific analytical reference material utilized primarily in forensic toxicology and clinical diagnostics . As the predominant phase I degradation product of the Schedule I synthetic cannabinoids 5F-PB-22 and NM-2201, it is formed via rapid ester hydrolysis in vivo. For procurement professionals and laboratory managers, securing this exact metabolite as an ISO-certified reference standard is critical for calibrating liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays, ensuring legally defensible confirmation of synthetic cannabinoid consumption in human biological matrices.
Attempting to substitute this specific metabolite with the parent drug (5F-PB-22) or a non-fluorinated analog (PB-22 3-carboxyindole) fundamentally compromises assay validity and diagnostic accuracy [1]. The parent compound contains a highly labile ester linkage that undergoes rapid hydrolysis by human carboxylesterases, rendering 5F-PB-22 virtually undetectable in authentic urine specimens [2]. Consequently, utilizing the parent drug as a calibration standard for urine screening yields false-negative results. Furthermore, substituting with the non-fluorinated PB-22 3-carboxyindole fails to provide the exact mass-to-charge (m/z) transitions required to differentiate 5F-PB-22 intake from PB-22 intake, a critical distinction for forensic attribution and regulatory compliance [1].
In authentic biological matrices, the parent drug 5F-PB-22 is rapidly metabolized and typically falls below the limit of detection (LOD < 0.1 ng/mL) in urine [1]. In contrast, 5-Fluoro PB-22 3-carboxyindole metabolite accumulates as the predominant quantifiable species following beta-glucuronidase hydrolysis [1]. Laboratories must procure the metabolite standard to achieve reliable detection, as calibrating solely against the parent drug guarantees false negatives in urine matrices.
| Evidence Dimension | In vivo urinary concentration and detectability |
| Target Compound Data | Predominant quantifiable peak in LC-MS/MS post-hydrolysis |
| Comparator Or Baseline | 5F-PB-22 (Parent Drug): Undetectable (LOD < 0.1 ng/mL) |
| Quantified Difference | Metabolite provides >100% improvement in detection probability over the parent drug in urine |
| Conditions | Authentic human urine specimens analyzed via LC-MS/MS |
Procuring the metabolite is mandatory for urine-based forensic screening, as the parent drug is absent in the target matrix.
Accurate forensic attribution requires distinguishing between fluorinated and non-fluorinated synthetic cannabinoid intake. 5-Fluoro PB-22 3-carboxyindole metabolite provides a distinct precursor-to-product ion transition (m/z 250.1 -> 206.2) in LC-MS/MS workflows [1]. This ~18 Da mass shift relative to the non-fluorinated PB-22 3-carboxyindole metabolite ensures unambiguous identification of the specific consumed substance, preventing cross-identification errors in automated screening panels [1].
| Evidence Dimension | Precursor-to-product ion transition (m/z) |
| Target Compound Data | m/z 250.1 -> 206.2 |
| Comparator Or Baseline | PB-22 3-carboxyindole (Non-fluorinated analog): ~m/z 232.1 |
| Quantified Difference | 18 Da mass shift due to fluorine retention |
| Conditions | Targeted blood and urine synthetic cannabinoid LC-MS/MS method |
The distinct mass transitions allow forensic laboratories to definitively prove 5F-PB-22 consumption rather than generic PB-22 consumption.
Beyond its role as a 5F-PB-22 marker, this exact compound (designated as metabolite M13) is also the major urinary marker for NM-2201 (CBL-2201) [1]. NM-2201 exhibits an extremely short half-life of 8.0 minutes in human liver microsomes and is completely absent in urine [1]. Procuring 5-Fluoro PB-22 3-carboxyindole metabolite thus provides dual-validation utility, serving as the definitive calibration standard for two distinct Schedule I compounds.
| Evidence Dimension | Metabolic half-life and biomarker persistence |
| Target Compound Data | Predominant stable urinary marker (M13) |
| Comparator Or Baseline | Parent NM-2201: 8.0-min half-life in HLMs; not detected in urine |
| Quantified Difference | Metabolite persists for quantifiable detection while parent degrades completely within minutes |
| Conditions | Human liver microsome (HLM) incubation and authentic urine specimen analysis |
Purchasing this single reference standard enables laboratories to screen for and confirm the intake of multiple distinct synthetic cannabinoids simultaneously.
For legally defensible forensic reporting, laboratories must utilize Certified Reference Materials (CRMs). Commercially available 5-Fluoro PB-22 3-carboxyindole metabolite CRMs are manufactured to ISO/IEC 17025 and ISO 17034 standards, guaranteeing ≥98% purity as a neat solid or a precise 100 µg/mL solution in acetonitrile . Utilizing uncertified, crude synthesized analogs introduces unacceptable variance in standard curves, jeopardizing the legal standing of quantitative toxicological results .
| Evidence Dimension | Analytical purity and concentration accuracy |
| Target Compound Data | ≥98% purity; ISO/IEC 17025 & ISO 17034 certified |
| Comparator Or Baseline | Uncertified crude synthesized metabolite |
| Quantified Difference | Guaranteed quantitative precision vs. unknown variance |
| Conditions | Preparation of calibrators and controls for GC/MS or LC/MS |
Procurement of ISO-certified standards is a strict regulatory requirement for accredited forensic and clinical toxicology laboratories.
Because the parent drugs 5F-PB-22 and NM-2201 are rapidly hydrolyzed and undetectable in urine, this metabolite is the mandatory target analyte for confirming consumption. Procuring this standard allows forensic laboratories to build accurate LC-MS/MS calibration curves for routine workplace, probation, and post-mortem urine drug testing [1].
In emergency department admissions involving synthetic cannabinoid intoxication, rapid identification of the consumed substance is critical. This certified reference material enables clinical laboratories to definitively identify 5F-PB-22 or NM-2201 exposure in patient samples, differentiating it from other synthetic cannabinoids via precise mass spectrometry transitions [2].
For pharmaceutical and toxicological research investigating the metabolic pathways of novel psychoactive substances (NPS), this compound serves as a critical baseline marker. It is used to quantify esterase activity and phase I degradation rates in human liver microsome (HLM) and hepatocyte incubation assays [3].